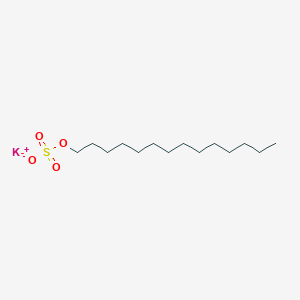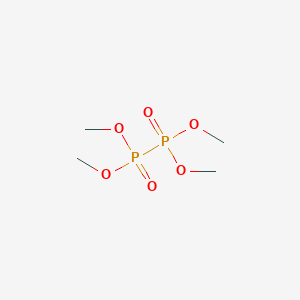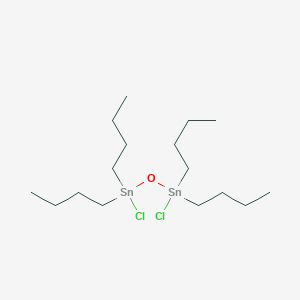
Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-
Übersicht
Beschreibung
Distannoxanes are organotin compounds featuring Sn-O-Sn linkages. They are important in various fields of chemistry due to their unique structural and chemical properties. The specific compound "1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane" is part of this family and has been studied for its chemical and physical properties.
Synthesis Analysis
The synthesis of distannoxane compounds typically involves the reaction of organotin halides with water or alcohols. For example, the reaction of dibutyltin dichloride with water can lead to the formation of various distannoxane species, depending on the conditions such as temperature, solvent, and reaction time.
Molecular Structure Analysis
Distannoxane molecules can adopt different structures, including dimeric forms with a "ladder-type" structure. The central feature of these compounds is the Sn2O2 core, which can be influenced by different substituents leading to variations in the molecular geometry. The tin atoms in distannoxane are usually five-coordinated, resulting in a distorted trigonal bipyramidal geometry around the tin centers.
Chemical Reactions and Properties
Distannoxanes are known for their catalytic properties, especially in polymerization reactions. They can facilitate processes such as esterification and transesterification due to their Lewis acidic nature. The reactivity of distannoxanes can be significantly affected by the nature of the substituents attached to the tin atoms.
Physical Properties Analysis
The physical properties of distannoxanes, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the introduction of bulky groups such as tetrabutyl can increase solubility in organic solvents compared to more compact tin compounds.
Chemical Properties Analysis
Chemically, distannoxanes exhibit typical properties of organotin compounds, including reactivity with nucleophiles, potential as Lewis acids, and stability under various conditions. Their chemical behavior can be tailored by modifying the organic groups attached to the tin atoms.
References (Sources)
- Crystal structures and dimeric forms of distannoxanes: (Ng et al., 1994).
- Ladder-type structures and reactivity: (Puff et al., 1983).
- Catalytic applications and polymerization: (Liu et al., 2012).
- Synthesis and characterization: (Dalil et al., 1998).
- Properties and applications in catalysis: (Feng et al., 2012).
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis : 1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane is utilized as a catalyst in various organic synthesis reactions due to its Lewis acidity and stability. It catalyzes carbon-carbon bond-forming reactions like Mukaiyama-aldol, Michael reactions, and allylation of aldehydes. Its unique feature is its resistance to hydrolysis in open air, a common problem for organotin triflates (An et al., 2006).
Polymerization Initiator : This compound serves as an initiator for the ring-opening polymerization of various cyclic compounds. For instance, it has been used in the polymerization of β-D,L-butyrolactone, influencing the stereochemistry and molecular weight of the resulting polymers. The resulting polymers often exhibit high melting temperatures, contributing to their physical properties (Kricheldorf & Eggerstedt, 2003).
Structural Chemistry and Crystallography : Studies have delved into the crystal structures of various distannoxane derivatives, including 1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane, providing insights into their ladder-type dimeric structures and coordination chemistry. This structural knowledge is crucial for understanding their reactivity and designing new compounds with targeted properties (Puff et al., 1983).
Biodegradable Polymers : Distannoxane complexes have been used to catalyze the ring-opening polymerization of optically active butyrolactones, leading to biodegradable polymers. These polymers have applications in medical and environmental fields due to their biocompatibility and degradability (Hori et al., 1995).
Esterification Catalysis : The compound has shown excellent catalytic activity in esterification reactions due to its unique structural features. The study of various catalysts, proportions of acid and alcohol, and dosages have provided insights into optimizing this reaction for industrial applications (Zhi, 2002).
Antitumor Activities : Some derivatives and complexes of 1,1,3,3-tetrabutyl-1,3-dichloro-distannoxane have been explored for their in vitro antitumor activity against various human tumor cell lines. The molecular structure, including the coordination of tin atoms and substituents, plays a crucial role in determining the biological activity of these compounds (Ng et al., 2000).
Safety And Hazards
This compound is classified as a skin corrosive, Category 1B . It has a hazard declaration of H314 and a signal word of DANGER . The risk statement is R34, which means it causes burns . Safety statements include S26, S27, S28, S36/37/39, and S45 . When heated to decomposition, it emits toxic fumes of Cl− .
Eigenschaften
IUPAC Name |
dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFOVBOCPFXQMF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl2OSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065074 | |
| Record name | Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |
CAS RN |
10428-19-0 | |
| Record name | 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10428-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutyl dichlorostannoxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010428190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dibutylchlorotin)oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(dibutylchlorotin)oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYL DICHLOROSTANNOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8H7M66H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





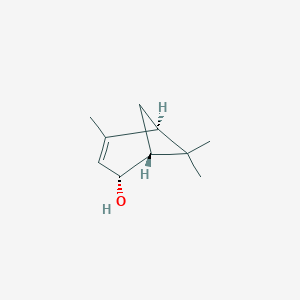
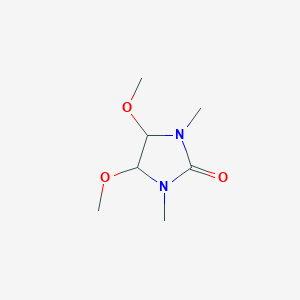
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)




